Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ethanolic HCl, which facilitates the formation of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole and pyrimidine derivatives that share structural similarities and functional groups.
Uniqueness
What sets this compound apart is its unique combination of a thiazole ring, a pyrimidine ring, and various functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4O5S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H18N4O5S2/c1-5-24-13(22)11-7(2)16-14(26-11)19-12(21)8(3)25-15-17-9(20)6-10(18-15)23-4/h6,8H,5H2,1-4H3,(H,16,19,21)(H,17,18,20) |
InChI Key |
CJNGESQIHWLDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NC(=CC(=O)N2)OC)C |
Origin of Product |
United States |
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